1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a naphthalene ring.
Preparation Methods
The synthesis of 1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be tailored to maximize yield and minimize costs.
Chemical Reactions Analysis
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify its structure.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a useful tool for studying biological processes and developing new drugs.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .
Comparison with Similar Compounds
1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene can be compared to other fluorinated aromatic compounds, such as:
1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and have similar chemical properties but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H10F4O |
---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
1-fluoro-3-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-10-13(9-12-3-1-2-4-15(12)16)11-5-7-14(8-6-11)22-17(19,20)21/h1-10H |
InChI Key |
WLIPZCZQDUFDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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